molecular formula C15H14INO B14625873 Benzamide, N-(3-ethylphenyl)-2-iodo- CAS No. 58494-87-4

Benzamide, N-(3-ethylphenyl)-2-iodo-

Cat. No.: B14625873
CAS No.: 58494-87-4
M. Wt: 351.18 g/mol
InChI Key: DLBZGVXMQRILNO-UHFFFAOYSA-N
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Description

Benzamide, N-(3-ethylphenyl)-2-iodo-: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group This specific compound features an iodine atom and an ethyl group attached to the benzene ring, making it a substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines For Benzamide, N-(3-ethylphenyl)-2-iodo-, the process would involve the reaction of 3-ethylbenzoic acid with an appropriate amine in the presence of a dehydrating agent

Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in Benzamide, N-(3-ethylphenyl)-2-iodo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzamide can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.

Scientific Research Applications

Chemistry: Benzamide derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, benzamide derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Benzamide, N-(3-ethylphenyl)-2-iodo- could be explored for similar applications.

Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-ethylphenyl)-2-iodo- would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and ethyl group may influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

    Benzamide: The simplest form of the compound, lacking any substituents.

    N-Phenylbenzamide: A derivative with a phenyl group attached to the amide nitrogen.

    N-(2-hydroxy-4-nitrophenyl)benzamide: A substituted benzamide with hydroxyl and nitro groups.

Uniqueness: Benzamide, N-(3-ethylphenyl)-2-iodo- is unique due to the presence of both an iodine atom and an ethyl group. These substituents can significantly alter the compound’s chemical properties, such as its reactivity and solubility. The iodine atom, in particular, can enhance the compound’s potential for use in radiolabeling and imaging applications.

Properties

CAS No.

58494-87-4

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

DLBZGVXMQRILNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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